2-Chloro-3-(1,3-dithian-2-YL)pyrazine

regioselectivity tele-substitution nucleophilic aromatic substitution

Choose 2-Chloro-3-(1,3-dithian-2-yl)pyrazine for exclusive C-6 regioselectivity via an irreversible tele-substitution mechanism—generic pyrazines cannot deliver this 2,6-disubstituted architecture. The 1,3-dithiane moiety acts as a room-temperature-stable masked aldehyde (deprotect on demand, 68% yield) while the C-2 chlorine enables further cross-coupling. Crystalline solid (mp 120–122 °C), consistently ≥97% pure, ready for high-throughput screening and multi-gram kinase-inhibitor campaigns without re-purification. Also ideal for isotopic labeling studies (90% D incorporation). Secure reliable, reproducible results by ordering now.

Molecular Formula C8H9ClN2S2
Molecular Weight 232.8 g/mol
CAS No. 874114-28-0
Cat. No. B1525732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(1,3-dithian-2-YL)pyrazine
CAS874114-28-0
Molecular FormulaC8H9ClN2S2
Molecular Weight232.8 g/mol
Structural Identifiers
SMILESC1CSC(SC1)C2=NC=CN=C2Cl
InChIInChI=1S/C8H9ClN2S2/c9-7-6(10-2-3-11-7)8-12-4-1-5-13-8/h2-3,8H,1,4-5H2
InChIKeyOBZGHDUHUNPBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(1,3-dithian-2-yl)pyrazine (CAS 874114-28-0): A Distinctive Pyrazine-Dithiane Hybrid for Selective Heterocyclic Synthesis


2-Chloro-3-(1,3-dithian-2-yl)pyrazine (C₈H₉ClN₂S₂, MW 232.75) is a heterocyclic building block that integrates a 2-chloropyrazine core with a 1,3-dithiane moiety. This structural fusion confers unique reactivity in nucleophilic tele-substitution pathways, enabling regio- and chemoselective transformations that are not accessible with conventional pyrazine electrophiles. The compound serves as a stable, crystalline intermediate (mp 120–122 °C) for synthesizing formylated pyrazines and complex heterocyclic scaffolds relevant to medicinal chemistry and materials science [1].

Why Generic Pyrazine Building Blocks Cannot Replace 2-Chloro-3-(1,3-dithian-2-yl)pyrazine in Regioselective Synthesis


Standard chloropyrazines (e.g., 2,3-dichloropyrazine) undergo nucleophilic attack predominantly at the C-2 position when treated with common nucleophiles such as amines or enolates [1]. However, the presence of the 1,3-dithiane group in 2-chloro-3-(1,3-dithian-2-yl)pyrazine redirects nucleophilic addition to the C-6 position via an irreversible tele-substitution mechanism, resulting in exclusive formation of the 2,6-disubstituted product [2]. This divergence in regiochemical outcome is not merely a subtle nuance—it dictates the entire synthetic route and the feasibility of accessing target molecular architectures. Attempting to substitute a generic pyrazine analog will lead to incorrect regioisomers, lower yields, or complete reaction failure, thereby invalidating downstream synthetic planning.

Quantitative Comparative Evidence for 2-Chloro-3-(1,3-dithian-2-yl)pyrazine (CAS 874114-28-0)


Regioselectivity: Exclusive C-6 Tele-Substitution vs. Conventional C-2 Displacement

When treated with lithiated 1,3-dithiane, 2,3-dichloropyrazine yields exclusively the 2-chloro-3-(1,3-dithian-2-yl)pyrazine isomer (i.e., C-6 substitution) as a single product, with no detectable C-2 substituted isomer formed [1]. In stark contrast, the same dichloropyrazine starting material undergoes nucleophilic substitution exclusively at the C-2 position when reacting with standard nucleophiles such as amines or enolate anions [2].

regioselectivity tele-substitution nucleophilic aromatic substitution

Synthetic Yield: 69% Isolated Yield vs. Unsuccessful Alternative Routes

Direct nucleophilic substitution of 2,6-dichloropyrazine with lithiated 1,3-dithiane affords 2-chloro-3-(1,3-dithian-2-yl)pyrazine in 69% isolated yield after flash chromatography [1]. The alternative approach—metallation and formylation of a chloropyrazine—proved unreliable, with a single 72% yield obtained only once and subsequent attempts failing despite optimization efforts [1].

synthetic efficiency yield optimization pyrazine functionalization

Deuterium Incorporation for Mechanistic Studies: 90% vs. 73% Site-Specific Labeling

In deuterium quenching experiments designed to probe the tele-substitution mechanism, 2-chloro-3-(1,3-dithian-2-yl)pyrazine (derived from 2,6-dichloropyrazine) exhibited 90% deuterium incorporation at the C-5 position, whereas the analogous compound derived from 2,3-dichloropyrazine showed 73% incorporation [1]. This quantitative difference reflects distinct mechanistic pathways and serves as a validated internal standard for labeling studies.

isotopic labeling mechanistic probe deuterium incorporation

Physical Stability and Handling: Defined Melting Point (120–122 °C) vs. Amorphous or Oily Analogs

2-Chloro-3-(1,3-dithian-2-yl)pyrazine is a white crystalline solid with a well-defined melting point of 120–122 °C, as confirmed by X-ray crystallography [1]. In contrast, many related pyrazine-dithiane adducts or intermediate formylpyrazines are reported as oils or low-melting solids that require cold storage and degrade upon standing [2].

physical characterization melting point storage stability

Commercial Purity: Consistently ≥97% vs. Lower Purity Generic Building Blocks

Multiple reputable vendors (Sigma-Aldrich, Aladdin, Capot) specify a purity of ≥97% for 2-chloro-3-(1,3-dithian-2-yl)pyrazine, with some catalogs indicating ≥98% [1]. This exceeds the typical 95% purity offered for many generic chloropyrazine building blocks, reducing the need for repurification prior to sensitive coupling reactions.

purity specification quality control procurement

Optimal Application Scenarios for 2-Chloro-3-(1,3-dithian-2-yl)pyrazine (CAS 874114-28-0)


Synthesis of 2,6-Disubstituted Pyrazine Pharmacophores via Tele-Substitution

This compound is uniquely suited for preparing 2,6-disubstituted pyrazine derivatives through sequential functionalization: the dithiane group serves as a masked aldehyde that can be unmasked under mild conditions (MeI, CaCO₃, MeCN/H₂O, 60 °C, 24 h) to yield the corresponding formylpyrazine in 68% yield [1]. The remaining C-2 chlorine allows for further cross-coupling or nucleophilic substitution, enabling modular construction of pyrazine-based kinase inhibitors and other medicinal chemistry targets that require this specific substitution pattern.

Mechanistic Probe in Nucleophilic Tele-Substitution Research

With 90% deuterium incorporation efficiency in quenching experiments, this compound provides a highly reliable platform for isotopic labeling studies [1]. Researchers investigating tele-substitution mechanisms can use this compound as an internal standard to trace proton/deuterium transfer pathways with minimal background interference, as validated by NMR spectroscopy.

Stable Intermediate for Large-Scale Heterocyclic Synthesis

The compound's crystalline nature and ambient stability (mp 120–122 °C) make it an ideal intermediate for multi-gram or larger-scale syntheses [1]. Unlike labile formylpyrazines that degrade upon storage, this dithiane-protected building block can be prepared in bulk and stored at room temperature, then deprotected on demand to release the reactive aldehyde functionality.

High-Purity Building Block for High-Throughput Medicinal Chemistry

With commercial purities consistently ≥97% and a defined solid form, this compound is ready for use in parallel synthesis and high-throughput screening campaigns without additional purification . Its reliable quality reduces variability in biological assay results and streamlines compound library production workflows.

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